molecular formula C20H14O4 B1619293 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl CAS No. 39215-21-9

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Cat. No.: B1619293
CAS No.: 39215-21-9
M. Wt: 318.3 g/mol
InChI Key: OOSHJGKXQBJASF-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is an organic compound with the molecular formula C20H14O4. It is also known by other names such as 2,2’,3,3’-tetrahydroxy-1,1’-binaphthyl and 1,1’-bi(2,3-naphthodiol). This compound is characterized by its unique structure, which consists of two naphthalene rings connected by a single bond, with hydroxyl groups attached at the 2, 2’, 3, and 3’ positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-tetrahydroxy-1,1’-binaphthyl typically involves the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction can be catalyzed by various oxidizing agents such as ferric chloride (FeCl3) or potassium ferricyanide (K3Fe(CN)6). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to inhibit certain enzymes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,3,3’-tetrahydroxy-1,1’-binaphthyl involves its ability to donate hydrogen atoms from its hydroxyl groups, which can neutralize free radicals and prevent oxidative damage. The compound can also form complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

  • 2,2’,3,3’-Tetrahydroxy-1,1’-biphenyl
  • 2,2’,3,3’-Tetrahydroxy-1,1’-biphenanthryl

Comparison: Compared to these similar compounds, 2,2’,3,3’-tetrahydroxy-1,1’-binaphthyl is unique due to its specific arrangement of hydroxyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong antioxidant properties and metal ion chelation .

Properties

IUPAC Name

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHJGKXQBJASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959990
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39215-21-9, 61601-94-3
Record name [1,2',3,3'-tetrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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